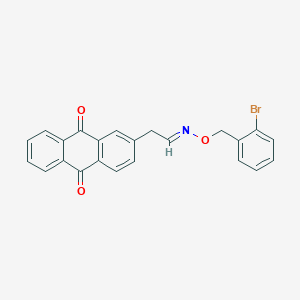

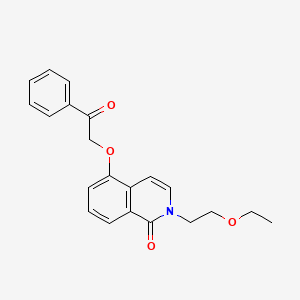

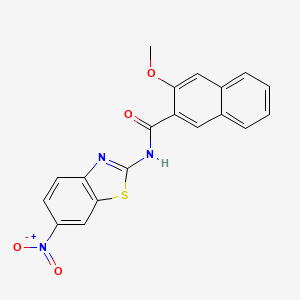

![molecular formula C21H28FNO3S2 B2779319 4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide CAS No. 478245-95-3](/img/structure/B2779319.png)

4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide, also known as 4-Butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide, is a novel compound that has been recently developed and studied for its potential applications in scientific research. This compound has a unique structure and possesses a variety of biological activities, making it a promising compound for further research.

Applications De Recherche Scientifique

Synthesis and Bioactivity Studies

Sulfonamide compounds have been synthesized and evaluated for their potential in various biological activities. For example, the synthesis of new sulfonamide derivatives has shown promise in bioactivity studies, with certain derivatives exhibiting cytotoxic activities and potential as carbonic anhydrase inhibitors. These inhibitors have been tested for their tumor-specificity and cytotoxicity, indicating their relevance in anti-tumor activity studies (H. Gul et al., 2016).

Investigation of Crystal Structures

Research into the crystal structures of closely related sulfonamide compounds has provided insights into their molecular interactions, packing patterns, and potential for designing more effective molecules. Analysis of the crystal structures can inform the development of compounds with enhanced bioactivity and specificity (P. Suchetan et al., 2015).

Enhancement of Selectivity and Potency

Introduction of specific substituents into the sulfonamide structure has been shown to increase the selectivity and potency for targeted biological activities. For instance, the addition of a fluorine atom to certain derivatives has enhanced their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Photodynamic Therapy Applications

The synthesis and characterization of new sulfonamide derivatives substituted with specific groups have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds have been evaluated for their photophysical, photochemical properties, and singlet oxygen quantum yield, which are critical for effective PDT applications (M. Pişkin et al., 2020).

Antibacterial and Antifungal Activities

Novel sulfanilamide-derived compounds have been developed and tested for their antibacterial and antifungal activities. These studies aim to identify compounds with promising efficacy against various strains of bacteria and fungi, contributing to the search for new antimicrobial agents (Xian-Long Wang et al., 2010).

Propriétés

IUPAC Name |

4-butoxy-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO3S2/c1-4-5-14-26-19-10-12-20(13-11-19)28(24,25)23-16-21(2,3)27-15-17-6-8-18(22)9-7-17/h6-13,23H,4-5,14-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHENMKUTWLPZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)SCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)

![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)

![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2779250.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2779255.png)